molecular formula C9H10O4 B6154708 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol CAS No. 2090315-31-2

8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol

Cat. No.: B6154708
CAS No.: 2090315-31-2
M. Wt: 182.17 g/mol
InChI Key: FKZMRBZTNJGJCR-UHFFFAOYSA-N
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Description

8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-ol is an organic compound with the molecular formula C10H12O4 It is a derivative of 1,4-benzodioxin, featuring a methoxy group at the 8th position and a hydroxyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol typically involves the following steps:

    Starting Material: The synthesis begins with 1,4-benzodioxin as the core structure.

    Methoxylation: Introduction of a methoxy group at the 8th position can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Hydroxylation: The hydroxyl group at the 6th position can be introduced through hydroxylation reactions using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert it to an alkane using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-ol can be compared with other similar compounds, such as:

    1,4-Benzodioxin: The parent compound without the methoxy and hydroxyl groups.

    2,3-Dihydro-1,4-benzodioxin-6-yl)methanol: A similar compound with a methanol group instead of a hydroxyl group.

    6-Acetyl-1,4-benzodioxane: A compound with an acetyl group at the 6th position.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2090315-31-2

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

5-methoxy-2,3-dihydro-1,4-benzodioxin-7-ol

InChI

InChI=1S/C9H10O4/c1-11-7-4-6(10)5-8-9(7)13-3-2-12-8/h4-5,10H,2-3H2,1H3

InChI Key

FKZMRBZTNJGJCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)O

Purity

95

Origin of Product

United States

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